molecular formula C10H14INO B13241531 3-iodo-N-(1-methoxypropan-2-yl)aniline

3-iodo-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13241531
M. Wt: 291.13 g/mol
InChI Key: FIDDDKVOHWUAMB-UHFFFAOYSA-N
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Description

3-Iodo-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative featuring an iodine atom at the aromatic ring’s 3-position and a methoxypropan-2-yl group attached to the nitrogen atom.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

3-iodo-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H14INO/c1-8(7-13-2)12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

FIDDDKVOHWUAMB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(1-methoxypropan-2-yl)aniline typically involves the iodination of aniline derivatives. One common method includes the reaction of N-(1-methoxypropan-2-yl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-iodo-N-(1-methoxypropan-2-yl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions include substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and the methoxypropan-2-yl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogenated Anilines with Heterocyclic Substituents

  • 3-Iodo-N-(1-thiophen-2-ylethyl)aniline (CAS: 1039958-99-0):
    • Replaces the methoxypropan-2-yl group with a thiophen-2-yl-ethyl moiety.
    • Higher molecular weight (329.2 g/mol vs. ~313–329 g/mol for similar compounds) due to the sulfur-containing thiophene ring .
    • Thiophene’s electron-rich nature may enhance π-π interactions compared to the methoxypropan-2-yl group, affecting crystallinity or solubility .
  • 3-Iodo-N-[(3-methylthiophen-2-yl)methyl]aniline (CAS: 191605-10-4): Features a methyl-substituted thiophene ring directly bonded via a methylene group. Molecular weight: 329.2 g/mol (same as thiophen-2-yl-ethyl analogue).
  • 3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline :

    • Substitutes thiophene with a furan ring, introducing oxygen instead of sulfur.
    • Lower molecular weight (313.13 g/mol) due to furan’s lighter atomic composition.
    • Furan’s lower aromaticity compared to thiophene may reduce stability under acidic conditions .

b. Methoxypropan-2-yl-Substituted Analogues

  • (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline :
    • A chiral analogue with ethyl and methyl groups on the aromatic ring.
    • Critical precursor for (S)-metolachlor synthesis, highlighting the methoxypropan-2-yl group’s role in agrochemical applications.
    • Synthesis challenges: Requires expensive ligands and harsh conditions for asymmetric hydrogenation .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Key Substituents Notable Properties
3-Iodo-N-(1-methoxypropan-2-yl)aniline ~313–329* Iodo, methoxypropan-2-yl Discontinued; ether-enhanced solubility
3-Iodo-N-(1-thiophen-2-ylethyl)aniline 329.2 Iodo, thiophen-2-yl-ethyl High π-π interaction potential
3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline 313.13 Iodo, furan-methyl Oxygen-driven polarity
(S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline N/A Ethyl, methyl, methoxypropan-2-yl Chiral agrochemical precursor

*Calculated based on analogous compounds due to lack of direct data.

Hydrogen Bonding and Crystallinity
  • The methoxypropan-2-yl group in 3-iodo-N-(1-methoxypropan-2-yl)aniline can participate in hydrogen bonding via its ether oxygen, influencing crystal packing .
  • Thiophene and furan analogues may rely on weaker van der Waals interactions or S/O···H bonds, affecting melting points and solubility .

Biological Activity

3-Iodo-N-(1-methoxypropan-2-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula for 3-iodo-N-(1-methoxypropan-2-yl)aniline is C11H14INO, with a molecular weight of 305.14 g/mol. The compound features an iodine atom, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC11H14INO
Molecular Weight305.14 g/mol
IUPAC Name3-Iodo-N-(1-methoxypropan-2-yl)aniline
CAS Number[Not specified]
StructureStructure

The biological activity of 3-iodo-N-(1-methoxypropan-2-yl)aniline can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to receptors, altering signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Activity

A study explored the anticancer properties of iodinated anilines, including 3-iodo-N-(1-methoxypropan-2-yl)aniline. The results indicated that the compound exhibited cytotoxic effects against various cancer cell lines, particularly breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the iodine atom significantly enhances the biological activity compared to non-iodinated analogs. Modifications in the methoxy group also influenced the potency and selectivity towards specific biological targets.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

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